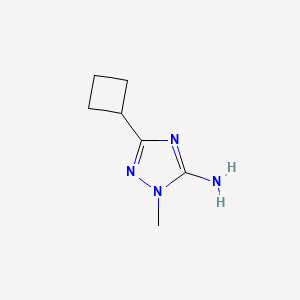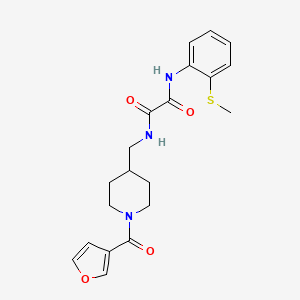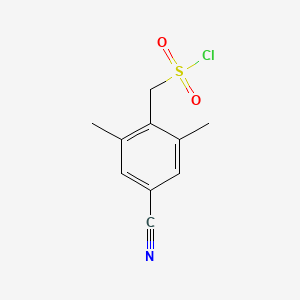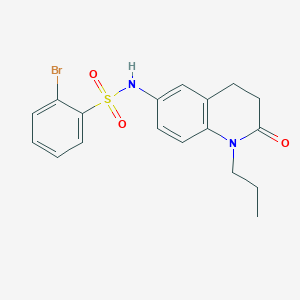
3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C7H12N4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to the 3-position of a 1,2,4-triazole ring, which also has a methyl group attached to the 1-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 152.201. Other properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Triazole Compounds in Agriculture and Medicine
Triazoles, including derivatives like 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine, play a significant role in the fine organic synthesis industry, contributing to the development of pharmaceuticals, agricultural products, dyes, and high-energy materials (Nazarov et al., 2021). Their applications in agriculture include the formulation of insecticides, fungicides, and plant growth regulators, demonstrating the versatility of triazole compounds in enhancing crop protection and productivity.
In the medical field, triazole derivatives are foundational in the creation of antimicrobial and cardiological drugs, exemplifying their importance in addressing a wide range of health conditions. Notable medical applications include drugs like furazonal, thiotriazoline, and cardiotril, which offer antimicrobial effects and cardioprotective benefits (Nazarov et al., 2021).
Triazole Derivatives in Chemical Synthesis
The synthesis and reactivity of triazole derivatives, including those related to this compound, have been a focus of research due to their broad spectrum of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013). The pursuit of new synthetic methods and biological evaluations underlines the ongoing interest in triazole compounds as potential therapeutic agents.
Advancements in Triazole Synthesis
Recent advancements in the synthesis of triazoles, including eco-friendly approaches, have highlighted the importance of these compounds in various applications. Techniques such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been explored for their efficiency and environmental benefits, paving the way for the development of new drugs and materials (de Souza et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclobutyl-2-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOCXKRTRYDLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2612410.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2612415.png)


![(4Z)-4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2612420.png)

![6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2612423.png)
![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)
![Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2612428.png)


![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)

